2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Overview
Description
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the preparation of specific intermediates, which are then efficiently derivatized to give the final compounds .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically studied using various spectroscopic techniques, and the results are interpreted in the context of established chemical principles .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as melting point and solubility, are typically determined using standard laboratory techniques .Scientific Research Applications
Crystal Structure and Molecular Interactions
- The crystal structure of pyrazolo[3,4-d]pyrimidine derivatives, which includes compounds similar to 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, has been studied. These compounds exhibit a planar ring system and form dimers through hydrogen bonds, indicating potential for molecular interactions and designing of more complex molecules (El Fal et al., 2014).
Synthesis and Modification
- Various synthesis methods have been developed for creating pyrazolo[3,4-d]pyrimidin-3-one derivatives. These methods include glycosylation and treatment with different chemicals to produce nucleoside analogs and other derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Anderson et al., 1990).
Application in Herbicides
- Certain pyrazolo[3,4-d]pyrimidine derivatives have shown potential as herbicides. Their synthesis and effectiveness against various plants like Brassica napus and Echinochloa crusgalli have been studied, indicating their use in agricultural science (Luo et al., 2017).
Antimicrobial Properties
- Some derivatives of pyrazolo[3,4-d]pyrimidines have been examined for their antimicrobial properties. This includes screening against different bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Khobragade et al., 2010).
Mechanism of Action
Target of Action
The compound 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, also known as 6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one, is a fused pyrimidine derivative. Fused pyrimidine cores are privileged kinase scaffolds . They are often used in the design of kinase inhibitors, which are a prevalent class of targets within drug discovery . Kinase inhibition represents an effective treatment for cancer, as many kinases have been found to be closely linked to tumor proliferation and survival .
Mode of Action
The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction leads to the inhibition of the kinase function, thereby disrupting the signaling pathways that are essential for tumor proliferation and survival .
Biochemical Pathways
The compound’s interaction with its kinase targets affects the signaling pathways that these kinases are involved in. For instance, the inhibition of kinase function can disrupt the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in regulating cell proliferation, migration, and survival .
Result of Action
The primary result of the compound’s action is the inhibition of kinase function, which disrupts the signaling pathways that are essential for tumor proliferation and survival . This disruption can lead to the death of cancer cells and the inhibition of tumor growth .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and receptors, inhibiting or activating their function . This binding can lead to changes in the phosphorylation status of proteins, thereby altering their activity and the downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell growth and metabolism . These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidation of organic substances . This interaction can lead to changes in the metabolic flux and levels of various metabolites within the cell . Additionally, this compound can affect the activity of other enzymes involved in the synthesis and degradation of biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to specific transporters and binding proteins, facilitating its movement across cellular membranes . This compound can also accumulate in certain tissues, depending on its affinity for specific biomolecules and the presence of transporters . The distribution of this compound within the body can influence its overall pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Properties
IUPAC Name |
6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQCALHIQOSTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=N1)NN(C2=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736559 | |
Record name | 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955368-90-8 | |
Record name | 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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